molecular formula C13H12N6O2 B3010725 1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226444-59-2

1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3010725
CAS RN: 1226444-59-2
M. Wt: 284.279
InChI Key: MBBNSZLCSGFHLN-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a nitrogen-rich heterocyclic compound that is likely to have applications in pharmaceuticals or as an energetic material due to the presence of triazole and oxadiazole rings. These types of compounds are known for their high nitrogen content, which can contribute to a variety of chemical and physical properties.

Synthesis Analysis

While the specific synthesis of 1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is not detailed in the provided papers, similar nitrogen-rich compounds have been synthesized using multi-step reactions. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . This suggests that the synthesis of the compound may also involve multiple steps, starting from simple precursors and building up the complex structure through a series of reactions.

Molecular Structure Analysis

The molecular structure of nitrogen-rich compounds like the one is characterized by the presence of multiple nitrogen atoms within the heterocyclic rings. The structure of similar compounds has been confirmed using techniques such as single-crystal X-ray diffraction, as seen with the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . This method provides precise information about the arrangement of atoms within the molecule and can be used to deduce the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the triazole ring can be formed by the reaction of acid chlorides with N-methyl-N-(phenylsulfonyl)benzamidrazone . This indicates that the triazole ring in the compound of interest may also be reactive towards various reagents, allowing for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-rich compounds are often remarkable due to their high nitrogen content. For example, the thermal stability of similar compounds has been measured using differential scanning calorimetry (DSC), revealing high decomposition temperatures . Additionally, the density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction can be assessed to determine the safety of handling these materials . These methods can be applied to analyze the physical and chemical properties of 1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of triazole and oxadiazole compounds, demonstrating moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. For instance, Jadhav et al. (2017) reported on the antimicrobial activities of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting their potential in addressing microbial resistance (Jadhav et al., 2017).

Tuberculostatic Applications

Compounds containing the triazole and oxadiazole moieties have also been explored for their tuberculostatic activity. A study by Foks et al. (2004) synthesized derivatives demonstrating inhibitory concentrations against tuberculosis-causing bacteria, which is crucial for developing new treatments against this persistent global health threat (Foks et al., 2004).

Anticancer Applications

The structural backbone of triazole and oxadiazole has been utilized in designing compounds with anticancer activities. Ravinaik et al. (2021) designed and synthesized derivatives showing moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Energetic Materials Development

Additionally, compounds based on oxadiazole structures have been studied for their applications as insensitive energetic materials. Yu et al. (2017) reported on the synthesis of derivatives based on the combination of 1,2,5- and 1,2,4-oxadiazole rings, which were characterized for their insensitivity towards impact and friction, indicating their potential use in safer energetic materials (Yu et al., 2017).

properties

IUPAC Name

1-methyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-8-14-13(21-17-8)9-3-5-10(6-4-9)15-12(20)11-7-19(2)18-16-11/h3-7H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNSZLCSGFHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

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